molecular formula C25H24N2O3 B2762081 N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide CAS No. 2034342-21-5

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B2762081
CAS No.: 2034342-21-5
M. Wt: 400.478
InChI Key: MULBVOAPDZLBST-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzo[d][1,3]dioxole and benzhydryl groups. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. For instance, the reaction of 5-bromo-benzodioxole with a suitable amine in the presence of a palladium catalyst and a base like cesium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzhydryl-3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-25(26-24(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-14-13-21(16-27)20-11-12-22-23(15-20)30-17-29-22/h1-12,15,21,24H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBVOAPDZLBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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